7-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)imidazo[2,1-f][1,2,4]triazin-4-amine
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Overview
Description
The compound 7-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)imidazo[2,1-f][1,2,4]triazin-4-amine is a complex organic molecule featuring a unique structure that includes multiple isopropyl groups, a furo ring, and an imidazo-triazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)imidazo[2,1-f][1,2,4]triazin-4-amine involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the furo ring: This is achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.
Introduction of isopropyl groups: This step involves the use of isopropylating agents in the presence of catalysts to ensure selective substitution.
Construction of the imidazo-triazinyl moiety: This is typically done through a series of condensation reactions, often involving the use of reagents like amines and aldehydes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)imidazo[2,1-f][1,2,4]triazin-4-amine: can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
7-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)imidazo[2,1-f][1,2,4]triazin-4-amine: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 7-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)imidazo[2,1-f][1,2,4]triazin-4-amine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-((6aR,8R,9aR)-2,2,4,4-tetraisopropyl-9-oxotetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidine-2,4(1H,3H)-dione
- 1-((6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyl-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
The uniqueness of 7-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)imidazo[2,1-f][1,2,4]triazin-4-amine lies in its specific structural features, such as the combination of the furo ring and the imidazo-triazinyl moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H39N5O4Si2 |
---|---|
Molecular Weight |
493.7 g/mol |
IUPAC Name |
7-[(6aR,8R,9aS)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]imidazo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C22H39N5O4Si2/c1-13(2)32(14(3)4)28-11-20-19(30-33(31-32,15(5)6)16(7)8)9-18(29-20)17-10-24-22-21(23)25-12-26-27(17)22/h10,12-16,18-20H,9,11H2,1-8H3,(H2,23,25,26)/t18-,19+,20-/m1/s1 |
InChI Key |
JTMDISQVVZDUMX-HSALFYBXSA-N |
Isomeric SMILES |
CC(C)[Si]1(OC[C@@H]2[C@H](C[C@@H](O2)C3=CN=C4N3N=CN=C4N)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Canonical SMILES |
CC(C)[Si]1(OCC2C(CC(O2)C3=CN=C4N3N=CN=C4N)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
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